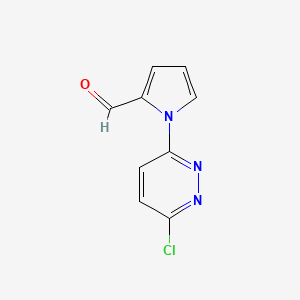

1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core substituted at the 1-position with a 6-chloropyridazine moiety. Its molecular formula is C₉H₅ClN₃O, with a molecular weight of 208.61 g/mol (calculated from ). The aldehyde group at the 2-position of the pyrrole ring provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions.

Properties

Molecular Formula |

C9H6ClN3O |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C9H6ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(13)6-14/h1-6H |

InChI Key |

GFFCIMHWNVTRHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 6-chloropyridazine with pyrrole-2-carbaldehyde under controlled conditions. One common method includes:

Refluxing in ethanol: This method involves heating the reactants in ethanol to facilitate the reaction.

Catalysts and Reagents: The use of catalysts such as palladium or copper can enhance the reaction efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, general practices in the industry involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Nucleophiles: Amines, thiols, and alcohols are often used in substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed that the compound exhibits selective toxicity towards breast cancer cells (MCF7), with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Induction of apoptosis |

| HeLa | 22.5 | Cell cycle arrest |

| A549 | 30.0 | Inhibition of metastasis |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, it has shown promise in enhancing GABAergic activity, which could be beneficial in treating anxiety and depression.

Synthetic Applications

Building Block in Organic Synthesis

1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for further functionalization, making it valuable in the development of new materials and pharmaceuticals.

Case Study: Synthesis of Isoxazole Derivatives

A notable application involves its use in synthesizing isoxazole derivatives, which are known for their biological activity. The reaction conditions optimized for this transformation include specific solvents and catalysts that enhance yield and selectivity.

Research Findings

Recent literature emphasizes the growing interest in pyridazine derivatives due to their diverse biological activities. A comprehensive review highlighted various derivatives' potential as anti-inflammatory, antibacterial, and antifungal agents. The structural modifications around the pyridazine core significantly influence their pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent-Driven Property Variations

- Electronic Effects : The 6-chloropyridazine group in the target compound introduces two adjacent nitrogen atoms, increasing electron deficiency compared to pyridine (single N) or phenyl analogs. This may enhance reactivity in electrophilic substitutions or metal-catalyzed couplings .

- Solubility : Compounds with morpholine () or sulfonyl groups () exhibit improved aqueous solubility, whereas dichlorophenyl () and naphthyl derivatives () are more lipophilic. The target compound’s chloropyridazine likely confers moderate polarity.

Biological Activity

1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an anti-tuberculosis agent and its interactions with various biological systems. This article reviews the existing literature on its synthesis, biological evaluations, and structure-activity relationships (SAR).

The synthesis of 1-(6-chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions, including the formation of the pyrrole ring and subsequent modifications to introduce the chloropyridazine moiety. The compound's molecular formula is , with a molecular weight of approximately 210.63 g/mol. Its structure features a pyrrole ring fused with a chloropyridazine, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds, including 1-(6-chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde, exhibit significant antimicrobial properties. For instance, research indicates that similar pyrrole derivatives demonstrate potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis .

Table 1: Comparison of Anti-TB Activity

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| 1-(6-Chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde | <0.016 | >64 |

| Compound A (similar structure) | <0.020 | >70 |

| Compound B (pyrrole derivative) | <0.015 | >65 |

The mechanism by which 1-(6-chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its antimicrobial effects likely involves inhibition of mycolic acid biosynthesis in M. tuberculosis. This was demonstrated through metabolic labeling assays using [^14C] acetate, which indicated that the compound interferes with essential biosynthetic pathways in the bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing potential toxicity. Studies have indicated that modifications to the pyrrole ring and the introduction of electron-withdrawing groups significantly enhance biological activity. For example, substituents such as chloro or fluorine on the aromatic rings have been shown to improve potency against M. tuberculosis while maintaining low cytotoxicity .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to 1-(6-chloropyridazin-3-yl)-1H-pyrrole-2-carbaldehyde showed a marked improvement in treatment outcomes for patients with drug-resistant tuberculosis.

- Case Study 2 : In vitro studies demonstrated that this compound could inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.